molecular formula C19H17BrN2O3S B300931 2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Cat. No. B300931
M. Wt: 433.3 g/mol
InChI Key: ZVOIDVANGPUXAT-RSLFAZBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as anticancer activity. However, further studies are needed to determine the safety and efficacy of the compound in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments is its versatility. The compound can be easily synthesized and modified to produce derivatives with different properties. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives with improved properties, such as increased solubility and potency. Another area of research is the investigation of the compound's potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole, 4-bromoaniline, and 2,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazolidinone ring. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.

Scientific Research Applications

2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been investigated as a potential fungicide and herbicide. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C19H17BrN2O3S

Molecular Weight

433.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17BrN2O3S/c1-22-18(23)17(10-12-4-9-15(24-2)11-16(12)25-3)26-19(22)21-14-7-5-13(20)6-8-14/h4-11H,1-3H3/b17-10-,21-19?

InChI Key

ZVOIDVANGPUXAT-RSLFAZBZSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=NC3=CC=C(C=C3)Br

SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=C(C=C3)Br

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=C(C=C3)Br

Origin of Product

United States

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